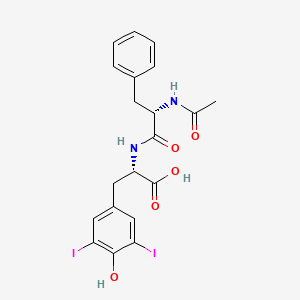

N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine

説明

“N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine” is a chemical compound with the linear formula C20H20I2N2O5 . It is a complex organic compound that contains iodine atoms.

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C20H20I2N2O5 . The compound has a molecular weight of 622.2 g/mol .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 622.2 g/mol . The compound is stored at a temperature of 2-8°C . The compound’s SMILES string isCC(=O)NC@@HC(=O)NC@@Hc(O)c(I)c2)C(O)=O .

科学的研究の応用

Enzyme Interaction and Hydrolysis

N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine has been studied in relation to its interaction with various enzymes. One significant finding is its role as a substrate for peptidases in thyroid glands. Research demonstrates that certain peptidases, specifically APAT hydrolase, can hydrolyze this compound, although its activity is less with the iodinated form compared to the uniodinated peptide (Dunn & McQuillan, 1971). Additionally, studies have shown the compound's interaction with pepsin, suggesting changes in the enzyme's conformation upon substrate binding (Perlmann & Kerwar, 1973).

Affinity Chromatography and Binding Properties

The use of this compound in affinity chromatography has been explored. It serves as a ligand for the isolation of aspartic proteinases, demonstrating a significant capacity for binding these enzymes. This application is crucial for understanding enzyme-ligand interactions and for the purification of specific enzymes (Kučerová & Tichá, 2002).

Peptide Synthesis and Biochemical Studies

The compound has been utilized in peptide synthesis, particularly in studying the enzymatic mechanisms involved in peptide bond formation. For instance, research involving the synthesis of dipeptides with angiotensin I converting enzyme (ACE) inhibitor activity using this compound highlights its utility in biochemical and pharmacological research (Kuo et al., 2016).

Enzyme Kinetics and Mechanism Studies

This compound is also used in studies focusing on enzyme kinetics and mechanisms. Its interaction with enzymes like pepsin has provided insights into the nature of enzyme-substrate complexes and the kinetics of enzyme-catalyzed reactions. Such studies are foundational in understanding the principles of enzymology and protein chemistry (Baker, 1956).

特性

IUPAC Name |

(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20I2N2O5/c1-11(25)23-16(9-12-5-3-2-4-6-12)19(27)24-17(20(28)29)10-13-7-14(21)18(26)15(22)8-13/h2-8,16-17,26H,9-10H2,1H3,(H,23,25)(H,24,27)(H,28,29)/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWIHCEZUWCRUES-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC(=C(C(=C2)I)O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC(=C(C(=C2)I)O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20I2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3786-08-1 | |

| Record name | N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3786-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(N-acetyl-3-phenyl-L-alanyl)-3,5-diiodo-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

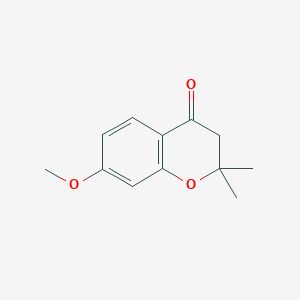

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

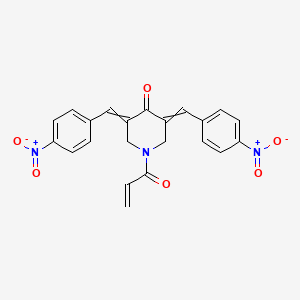

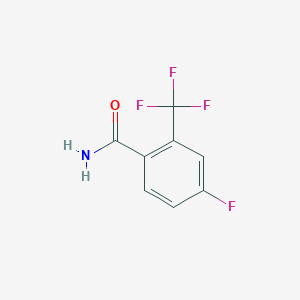

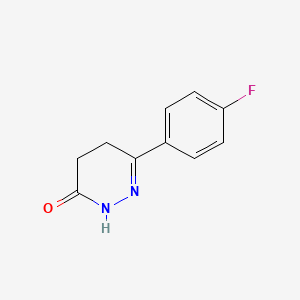

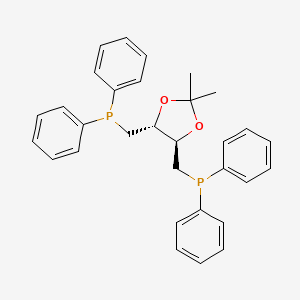

Feasible Synthetic Routes

Q1: Why is N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine used in studies of pepsin and other acidic proteases?

A: this compound (APDT) serves as a synthetic substrate to assess the enzymatic activity of pepsin and similar acidic proteases. By measuring the rate of APDT hydrolysis, researchers can compare the activity levels of different pepsin isoforms or evaluate the effectiveness of potential pepsin inhibitors. [, , ]

Q2: Do all pepsins hydrolyze APDT at the same rate?

A: No, the research indicates variation in APDT hydrolysis rates among different pepsins. For instance, pepsins isolated from rat gastric mucosa exhibited significantly lower activity towards APDT compared to porcine pepsin. [] This suggests structural differences among pepsins can influence their substrate specificity and catalytic efficiency.

Q3: Can the ability to hydrolyze APDT be used to classify different types of acidic proteases?

A: While APDT hydrolysis is a characteristic of pepsin-like enzymes, it's not a definitive classification tool. Research shows a chymosin-like protease from harp seal exhibited very low activity on APDT, despite sharing similarities with pepsin in other aspects. [] This highlights the need to consider multiple factors, including substrate specificity, inhibitor sensitivity, and other biochemical properties, for accurate classification of acidic proteases.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B1330796.png)